Dimemorfan

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

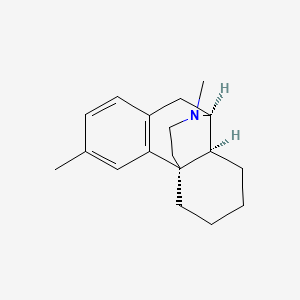

Dimemorfan, also known as 3,17-dimethylmorphinan, is a non-narcotic antitussive (cough suppressant) belonging to the morphinan family. It is widely used in Japan and is also marketed in Spain and Italy. This compound was developed by Yamanouchi Pharmaceutical (now Astellas Pharma) and introduced in Japan in 1975 . It is known for its effectiveness in suppressing cough without the dissociative effects associated with other morphinan derivatives .

準備方法

Synthetic Routes and Reaction Conditions: The preparation of dimemorfan involves several steps:

Reaction of 2-(2-ene-4-oxo-cyclohexyl) ethylamine with 4-methyl phenylacetyl chloride: to prepare a compound.

Ring-closure reaction: in the presence of phosphorus trioxyhalogen to form another intermediate.

Protection of the carbonyl group: using ethanediol.

Reaction with iodomethane: followed by de-protection without purification.

Reduction: using a hydrogenation reagent and Lewis acid or aluminum chloride.

Cyclization and salification: with phosphoric acid to obtain this compound phosphate.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for higher yield and purity. The process involves the use of advanced techniques and equipment to ensure the consistency and quality of the final product .

化学反応の分析

Dimemorfan undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form its corresponding N-oxide derivatives.

Reduction: The compound can be reduced using hydrogenation reagents to form reduced morphinan derivatives.

Substitution: this compound can undergo substitution reactions, particularly at the nitrogen atom, to form various derivatives.

Common reagents used in these reactions include hydrogenation reagents, oxidizing agents, and halogenating agents. The major products formed from these reactions are typically derivatives of this compound with modified functional groups .

科学的研究の応用

Dimemorfan has several scientific research applications:

Chemistry: It is used as a reference compound in the study of morphinan derivatives and their chemical properties.

Biology: this compound is studied for its effects on biological systems, particularly its antitussive properties.

Industry: this compound is used in the pharmaceutical industry for the production of antitussive medications.

作用機序

Dimemorfan acts as a potent agonist of the sigma-1 receptor. Unlike other morphinan derivatives, it does not significantly act as an NMDA receptor antagonist, which reduces its dissociative effects and abuse potential. The sigma-1 receptor is involved in modulating neurotransmitter release and has neuroprotective properties . This compound’s antitussive effect is believed to be due to its action on the cough center in the medulla .

類似化合物との比較

Dimemorfan is similar to other morphinan derivatives such as dextromethorphan and its active metabolite dextrorphan. it is unique in its reduced side effects and lower abuse potential due to its lack of significant NMDA receptor antagonism . Other similar compounds include:

- Dextromethorphan

- Dextrorphan

- Codeine

- Pholcodine

- Noscapine

- Butamirate

- Pentoxyverine

- Tipepidine

- Cloperastine

- Levocloperastine .

This compound stands out due to its potent sigma-1 receptor agonism and minimal dissociative effects, making it a safer alternative for cough suppression.

生物活性

Dimemorfan, a non-narcotic antitussive agent, has garnered attention for its diverse biological activities, particularly in the realms of neuroprotection and anti-inflammatory effects. This article synthesizes current research findings, case studies, and pharmacological data to provide a comprehensive overview of the biological activity of this compound.

Overview of this compound

This compound (3-methyl-17-methylmorphinan) is structurally related to dextromethorphan and is primarily recognized for its antitussive properties without the addictive potential associated with narcotics. It was first introduced in Japan in 1975 and has been shown to be up to three times more potent than codeine in suppressing cough reflexes .

Antitussive Effects

This compound acts directly on the cough center in the medulla, inhibiting cough reflex without affecting opioid receptors significantly. This mechanism allows it to avoid the side effects commonly associated with narcotic antitussives, such as constipation and dependence .

Neuroprotective Properties

Recent studies indicate that this compound exhibits neuroprotective effects through σ1 receptor agonism. It has been shown to reduce neuronal damage in models of excitotoxicity induced by kainate, a glutamate analog. In these studies, this compound administration resulted in decreased c-fos/c-jun expression and reduced cell loss in hippocampal regions .

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects. Research indicates that it inhibits the production of reactive oxygen species (ROS) and nitric oxide (NO) in activated microglial cells and neutrophils. This action is mediated through mechanisms that do not involve σ1 receptors but rather involve modulation of intracellular calcium levels and inhibition of NADPH oxidase (NOX) activity .

In Vitro Studies

- Neutrophil Activation : this compound reduced ROS production and CD11b expression in neutrophils activated by phorbol-12-myristate-13-acetate (PMA) and N-formyl-methionyl-leucyl-phenylalanine (fMLP). The compound effectively inhibited LPS-induced ROS and NO production in microglial cells .

- Cytokine Production : It suppressed the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) through interference with nuclear factor kappa-B (NF-κB) signaling pathways .

In Vivo Studies

In animal models, this compound administration resulted in decreased plasma TNF-α levels and reduced neutrophil infiltration during endotoxin shock induced by LPS. Doses of 1 and 5 mg/kg were effective in mitigating oxidative stress in the lungs and liver .

Case Studies

A clinical review indicated that this compound is effective for cough suppression with minimal side effects. In comparative trials, it was found to be as efficacious as dextromethorphan while causing less gastrointestinal distress .

Pharmacokinetics

The pharmacokinetics of this compound can be influenced by genetic factors such as variations in the CYP2D6 enzyme. A study highlighted that individuals with certain genotypes exhibited altered pharmacokinetic profiles after administration of a single dose of 40 mg this compound, emphasizing the need for personalized approaches in its therapeutic use .

Summary Table of Biological Activities

| Activity | Mechanism | Outcome |

|---|---|---|

| Antitussive | Direct action on cough center | Effective cough suppression |

| Neuroprotection | σ1 receptor agonism | Reduced neuronal damage |

| Anti-inflammatory | Inhibition of ROS/NO production | Decreased inflammation markers |

| Cytokine inhibition | Modulation of NF-κB signaling | Lower levels of TNF-α |

特性

CAS番号 |

36309-01-0 |

|---|---|

分子式 |

C18H25N |

分子量 |

255.4 g/mol |

IUPAC名 |

(1S,9S,10S)-4,17-dimethyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene |

InChI |

InChI=1S/C18H25N/c1-13-6-7-14-12-17-15-5-3-4-8-18(15,16(14)11-13)9-10-19(17)2/h6-7,11,15,17H,3-5,8-10,12H2,1-2H3/t15-,17+,18+/m1/s1 |

InChIキー |

KBEZZLAAKIIPFK-NJAFHUGGSA-N |

SMILES |

CC1=CC2=C(CC3C4C2(CCCC4)CCN3C)C=C1 |

異性体SMILES |

CC1=CC2=C(C[C@H]3[C@@H]4[C@]2(CCCC4)CCN3C)C=C1 |

正規SMILES |

CC1=CC2=C(CC3C4C2(CCCC4)CCN3C)C=C1 |

関連するCAS |

36304-84-4 (phosphate salt[1:1]) |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。